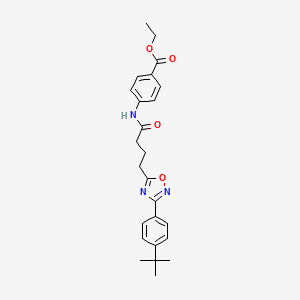
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly referred to as a bioactive molecule, which means it has the ability to interact with living organisms and produce a biological response.
Wirkmechanismus
The mechanism of action of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is not fully understood. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has the ability to reduce inflammation and inhibit the growth of cancer cells in animal models. This compound has also been shown to have antioxidant properties, which makes it a potential candidate for the development of drugs that can prevent oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide in lab experiments is its potential as an anti-inflammatory and anticancer agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to develop drugs based on this compound.
Zukünftige Richtungen
There are several future directions for the research of 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide. One direction is to further investigate its potential as an anti-inflammatory and anticancer agent. Another direction is to investigate its potential as an antioxidant and its ability to prevent oxidative stress-related diseases. Finally, future research can focus on understanding the mechanism of action of this compound, which can lead to the development of more effective drugs based on this compound.
Synthesemethoden
The synthesis method for 4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide involves the reaction of 2-chlorobenzonitrile with ethyl 2-(bromomethyl)butanoate to form 2-(2-chlorophenyl)acetonitrile. This product is then reacted with hydrazine hydrate and acetic acid to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. Finally, the 3-(2-chlorophenyl)-1,2,4-oxadiazole is reacted with 2-ethoxyaniline to form this compound.
Wissenschaftliche Forschungsanwendungen
4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has shown potential in various areas of scientific research. One of the main areas of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound has the ability to reduce inflammation in animal models, which makes it a potential candidate for the development of anti-inflammatory drugs.
Another area of interest is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, which makes it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-26-17-11-6-5-10-16(17)22-18(25)12-7-13-19-23-20(24-27-19)14-8-3-4-9-15(14)21/h3-6,8-11H,2,7,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVICWBDQZZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

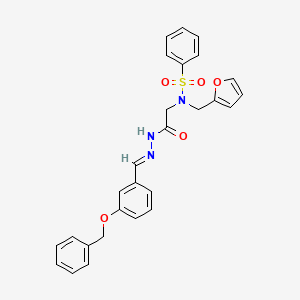
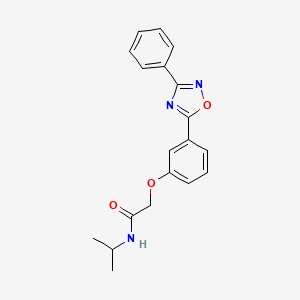
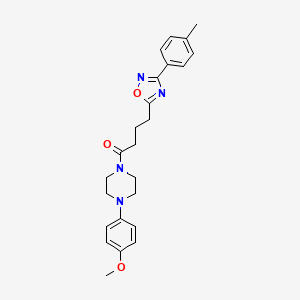
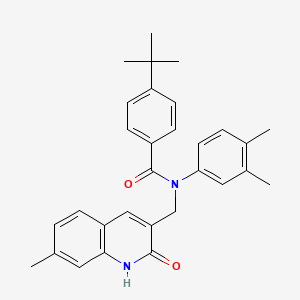
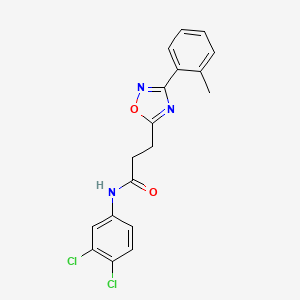
![N-ethyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7700327.png)

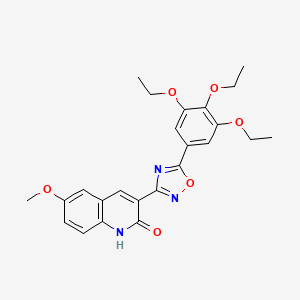
![N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7700335.png)
![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7700342.png)
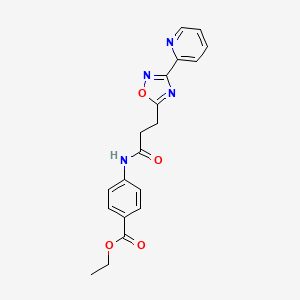
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)propionamide](/img/structure/B7700372.png)
